molecular formula C17H17NO2S3 B6477676 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide CAS No. 2640845-85-6

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide

Cat. No. B6477676
CAS RN: 2640845-85-6
M. Wt: 363.5 g/mol
InChI Key: PRHOFCANMUINQM-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

X-ray crystallography shows that the two rings of 2,2’-Bithiophene are coplanar .


Chemical Reactions Analysis

2,2’-Bithiophene can be polymerized to form various polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods, including melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

Perovskite Solar Cells

This compound, being a derivative of 2,2’-bithiophene, has been studied for its potential use as a hole transport material (HTM) in perovskite solar cells (PSCs) . The research showed that the newly engineered molecules presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, compared to the model molecule (380.61 nm). The power conversion efficiencies (PCEs) of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) .

Organic Field-Effect Transistors

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . These polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV. The PBDTT-2T and PBDTT-TT achieved hole mobilities of 0.035 and 0.008 cm^2 V^−1 s^−1 in top-contact/bottom-gate organic field-effect transistor devices .

Electrochromic Devices

Although not directly related to the compound , it’s worth noting that bithiophene-based compounds have been used in the construction of electrochromic devices (ECDs) . Given the structural similarities, it’s plausible that “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide” could also find application in this area.

Safety and Hazards

According to the safety data sheet for 2,2’-Bithiophene, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-phenyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S3/c19-23(20,13-14-5-2-1-3-6-14)18-11-10-15-8-9-17(22-15)16-7-4-12-21-16/h1-9,12,18H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHOFCANMUINQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide

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